![molecular formula C11H23ClN2O2 B1436163 3-(2-Methoxyethyl)-2,2-dimethyl-5-propylimidazolidin-4-one hydrochloride CAS No. 1786258-42-1](/img/structure/B1436163.png)
3-(2-Methoxyethyl)-2,2-dimethyl-5-propylimidazolidin-4-one hydrochloride
Overview
Description
3-(2-Methoxyethyl)-2,2-dimethyl-5-propylimidazolidin-4-one hydrochloride, also known as MPDL3280A, is a small molecule drug that is being developed as a potential treatment for various types of cancer. It belongs to a class of drugs known as immune checkpoint inhibitors, which work by blocking the activity of proteins that prevent the immune system from attacking cancer cells.
Scientific Research Applications
Antibacterial Effects
Research has also shown that certain derivatives of 3-(2-Methoxyethyl)-2,2-dimethyl-5-propylimidazolidin-4-one hydrochloride have notable antibacterial effects. Synthesized derivatives of this compound have been evaluated for their antibacterial properties, demonstrating effectiveness against various bacterial strains. This highlights the potential of this compound and its derivatives in the development of new antibacterial agents, which could be particularly relevant in the field of medical research and pharmaceuticals (Tavman et al., 2009).
Molecular Structures and Photophysical Properties
Moreover, the compound and its derivatives have been a subject of study in the context of understanding their molecular structures and photophysical properties. These studies are crucial in the field of material sciences and could lead to the development of new materials with specific optical or electronic properties. For instance, the structural chemistry of related compounds has been analyzed to understand their molecular architecture and potential applications in designing novel materials or chemical sensors (Zheng et al., 2013).
properties
IUPAC Name |
3-(2-methoxyethyl)-2,2-dimethyl-5-propylimidazolidin-4-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2.ClH/c1-5-6-9-10(14)13(7-8-15-4)11(2,3)12-9;/h9,12H,5-8H2,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVHNKBPPQPDILN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1C(=O)N(C(N1)(C)C)CCOC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methoxyethyl)-2,2-dimethyl-5-propylimidazolidin-4-one hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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